molecular formula C13H10ClN3O B11804982 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

Cat. No.: B11804982
M. Wt: 259.69 g/mol
InChI Key: WSUXWQYTDAHVJI-UHFFFAOYSA-N
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Description

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is a heterocyclic compound that features a unique structure combining an oxazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a methylaniline group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline typically involves the construction of the oxazole and pyridine rings followed by their fusion One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting from 2-amino-5-chloropyridine, the oxazole ring can be formed through a cyclization reaction with an appropriate carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.

    Substitution: The chloro group at the 6-position is particularly reactive and can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents at the 6-position.

Scientific Research Applications

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine: This compound shares the oxazole-pyridine core but lacks the methylaniline group.

    Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline is unique due to the presence of the methylaniline group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline

InChI

InChI=1S/C13H10ClN3O/c1-7-4-8(2-3-10(7)15)12-17-11-5-9(14)6-16-13(11)18-12/h2-6H,15H2,1H3

InChI Key

WSUXWQYTDAHVJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N

Origin of Product

United States

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